(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate
Brand Name: Vulcanchem
CAS No.: 1253107-42-4
VCID: VC0125603
InChI: InChI=1S/C20H15NO4/c22-18-9-10-19(23)21(18)25-20(24)12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2
SMILES: C1CC(=O)N(C1=O)OC(=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42
Molecular Formula: C20H15NO4
Molecular Weight: 333.343

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate

CAS No.: 1253107-42-4

Cat. No.: VC0125603

Molecular Formula: C20H15NO4

Molecular Weight: 333.343

* For research use only. Not for human or veterinary use.

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate - 1253107-42-4

Specification

CAS No. 1253107-42-4
Molecular Formula C20H15NO4
Molecular Weight 333.343
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate
Standard InChI InChI=1S/C20H15NO4/c22-18-9-10-19(23)21(18)25-20(24)12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2
Standard InChI Key LOHPSCVBJVUCMN-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42

Introduction

Physical and Chemical Properties

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate contains an anthracene moiety connected to an NHS ester group via an acetate linkage. The anthracene component provides fluorescent properties, while the NHS ester functionality enables facile conjugation with primary amine-containing molecules. These combined features make this compound particularly useful in various research applications.

Structural Characteristics

The compound's structure consists of an anthracene core (a tricyclic aromatic hydrocarbon) connected to a succinimide group through an acetate linker. The anthracene moiety provides the fluorescence properties while the NHS ester enables reactivity toward nucleophiles, particularly primary amines. The three-dimensional arrangement of these components contributes to the compound's chemical behavior and reactivity patterns in various reaction environments.

Synthesis and Preparation Methods

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate involves specific chemical reactions that yield the desired product with high purity. Understanding these synthetic routes is crucial for researchers aiming to prepare or modify this compound for various applications.

Standard Synthetic Approach

The primary method for synthesizing (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate involves the reaction of 9-anthraceneacetic acid with N-hydroxysuccinimide (NHS). This reaction typically proceeds through the activation of the carboxylic acid group of 9-anthraceneacetic acid, followed by nucleophilic attack by NHS to form the NHS ester linkage. The reaction conditions, including solvent choice, temperature, and catalyst, can significantly influence the yield and purity of the final product.

Optimization Strategies

Several optimization strategies can be employed to enhance the yield and purity of the synthesized (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate. These may include:

  • Using coupling agents such as carbodiimides (e.g., DCC or EDC) to activate the carboxylic acid group

  • Controlling reaction temperature and time to minimize side reactions

  • Purification techniques such as recrystallization or column chromatography to obtain high-purity product

  • Employing anhydrous conditions to prevent hydrolysis of the NHS ester

These optimization approaches are derived from established methodologies for synthesizing NHS esters, which can be applied specifically to the preparation of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate.

Reactivity and Chemical Behavior

The chemical behavior of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate is largely determined by its NHS ester functionality, which exhibits high reactivity toward nucleophiles, particularly primary amines. This reactivity profile makes it valuable for various chemical and biochemical applications.

Reactions with Nucleophiles

NHS esters like (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate readily react with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct. This reaction proceeds efficiently under mild conditions (pH 7-9) and in aqueous or mixed aqueous-organic solvents, making it compatible with biological systems. The anthracene moiety remains intact during these reactions, allowing its fluorescent properties to be transferred to the conjugated product.

Stability Considerations

Like other NHS esters, (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate is susceptible to hydrolysis in aqueous environments, particularly at alkaline pH. The rate of hydrolysis increases with pH and temperature, which can compete with the desired amine coupling reactions. Therefore, proper storage conditions (typically under anhydrous conditions at low temperature) and careful control of reaction parameters are essential when working with this compound.

Applications in Research

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate finds applications in various research fields, leveraging its unique structural features and chemical reactivity.

Bioconjugation Chemistry

The primary application of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate is in bioconjugation chemistry, where it serves as a valuable reagent for labeling biomolecules containing primary amines. The compound can be used to introduce the fluorescent anthracene group into proteins, peptides, antibodies, and other biomolecules, enabling fluorescence detection and tracking in various biological systems.

Fluorescent Probes and Sensors

The anthracene moiety in (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate exhibits strong fluorescence, making it suitable for developing fluorescent probes and sensors. By conjugating this compound with appropriate receptor molecules, researchers can create sensing systems for detecting various analytes of interest. The change in fluorescence properties (intensity, wavelength, lifetime) upon target binding can provide sensitive and selective detection methods.

Research on similar anthracene derivatives has demonstrated their utility in detecting metal ions, small organic molecules, and biomolecules through fluorescence-based sensing mechanisms. While specific research on (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate is limited in the provided search results, the general principles of fluorescent probe design can be applied to this compound as well.

Photochemical Applications

Anthracene derivatives are known for their photochemical properties, including photodimerization and energy transfer reactions. The compound (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate may find applications in photochemistry research, particularly in studies involving light-induced reactions and photophysical processes. The combination of the anthracene chromophore with the NHS ester functionality offers opportunities for developing photoactive materials with controlled reactivity.

Comparative Analysis with Related Compounds

To better understand the significance and unique features of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate, it is valuable to compare it with structurally related compounds.

Comparison with Other Anthracene Derivatives

Table 2: Comparison of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate with Related Anthracene Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPrimary Applications
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetateC20H15NO4333.343Anthracene core with NHS ester functionalityBioconjugation, fluorescent labeling
2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC20H21BO2304.2Anthracene core with boronic ester groupOrganic synthesis, cross-coupling reactions
9-Anthraceneacetic acidC16H12O2236.27Anthracene core with acetic acid groupPrecursor for NHS esters, fluorescent probes

The comparison reveals that while these compounds share the anthracene core structure, their reactive functional groups differ significantly, leading to distinct applications in research and synthesis. The NHS ester functionality in (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate provides unique reactivity toward amines, making it particularly valuable for bioconjugation applications .

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